

coordination chemistry of FeBr₂ with various ligands

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Compound of Interest

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An In-depth Technical Guide to the Coordination Chemistry of **Iron(II) Bromide** (FeBr₂) with Various Ligands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron(II) bromide (FeBr₂) is a versatile and cost-effective precursor for a vast array of coordination complexes. Its ability to coordinate with a wide range of ligands—donating through nitrogen, phosphorus, oxygen, sulfur, and halide atoms—makes it a cornerstone in inorganic synthesis, catalysis, and materials science. This document provides a comprehensive overview of the coordination chemistry of FeBr₂, detailing its interactions with various ligand classes. It includes structured data on the resulting complexes, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways and reaction mechanisms to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to Iron(II) Bromide

Anhydrous **iron(II) bromide** is a yellow-to-brownish paramagnetic solid that serves as a common starting material for the synthesis of other iron compounds.^[1] In its solid state, FeBr₂ adopts a polymeric cadmium iodide (CdI₂) crystal structure, where Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.^[1] This polymeric structure is readily broken down in the presence of coordinating solvents or ligands, allowing for the formation of a diverse range of monomeric, dimeric, and polymeric coordination complexes.

The Fe(II) center, with its d^6 electron configuration, can exist in high-spin ($S=2$) or low-spin ($S=0$) states depending on the ligand field strength, leading to a rich variety of magnetic and electronic properties.[2][3]

Coordination Chemistry with Various Ligands

The coordination chemistry of FeBr_2 is dominated by its Lewis acidic Fe(II) center, which readily accepts electron pairs from a multitude of donor ligands. The resulting complexes exhibit diverse geometries, including tetrahedral, square pyramidal, and octahedral, dictated by the steric and electronic properties of the coordinated ligands.

Nitrogen-Donor Ligands

Nitrogen-donor ligands are among the most extensively studied with FeBr_2 .

- **Bidentate Ligands** (e.g., bipy, TMEDA): Ligands like 2,2'-bipyridine (bpy) and N,N,N',N'-tetramethylethylenediamine (TMEDA) readily form stable chelate complexes. For example, $\text{FeBr}_2(\text{TMEDA})$ is a key intermediate in iron-catalyzed cross-coupling reactions.[4] The synthesis of dissymmetrical complexes of the type $[\text{Fe}(\text{bpy})_2(\text{S})_2]^{2+}$ (where S is a solvent molecule like acetonitrile) has also been reported, serving as precursors for more complex structures.[5]
- **Tridentate and Pincer Ligands**: Pincer ligands form highly stable complexes, often with a defined geometry. For instance, PNP' pincer ligands react with $\text{FeBr}_2(\text{THF})_2$ to yield tetrahedral complexes of the formula $[\text{Fe}(\text{PNP}')\text{Br}_2]$, which have applications in asymmetric hydrogenation catalysis.[6] Similarly, tridentate dqp (2,6-diquinolylpyridine) ligands have been used to create near-perfect octahedral geometries around the iron center.[7]

Phosphorus-Donor Ligands

Phosphine ligands, particularly chelating diphosphines, are crucial in stabilizing iron complexes for catalysis.

- **Bis(diphenylphosphino)ethane (dppe)**: The reaction of FeBr_2 with one equivalent of dppe in refluxing THF yields the light green, analytically pure complex $[\text{FeBr}_2(\text{dppe})]$. [8] This complex is a versatile starting material for a range of cyclopentadienyl and hydride derivatives.[8] The structure of $[\text{FeBr}_2(\text{dppe})]$ has been determined by X-ray crystallography.[8]

- Other Phosphines: A variety of other phosphine ligands, including multidentate and hemilabile P,O-donor ligands, have been coordinated to FeBr_2 to explore their catalytic reactivity and electronic properties.[9][10] Cationic terminal PH_3 complexes have also been synthesized from iron(II) bisphosphine precursors.[11]

Halide Ligands

FeBr_2 reacts with other halide sources to form anionic halo-complexes.

- Tetrahaloferrate(II) formation: In the presence of two equivalents of a bromide salt, such as tetraethylammonium bromide, FeBr_2 forms the tetrahedral tetra-coordinate complex $[(\text{C}_2\text{H}_5)_4\text{N}]_2[\text{FeBr}_4]$. [1] These ionic iron complexes have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP). [12] The reaction involves the abstraction of a halogen atom by the $[\text{Fe(II)Br}_4]^{2-}$ complex to form a transient $[\text{Fe(III)Br}_5]^{2-}$ species. [12]

Oxygen- and Sulfur-Donor Ligands

- Oxygen Donors: Anhydrous FeBr_2 readily forms solvates with oxygen-donor solvents like THF and methanol, such as $\text{FeBr}_2(\text{THF})_2$ and $[\text{Fe}(\text{MeOH})_6]\text{Br}_2$. [1][6] Quinaldate ligands, coordinating through both nitrogen and oxygen, form complexes like $\text{Na}[\text{Fe}(\text{qn})_2(\text{Br})]\cdot\text{DMF}$. [13]
- Sulfur Donors: Ligands such as thioacetamide and thiourea form tetrahedral complexes of the stoichiometry FeBr_2L_2 . [14] Bulky bis(anilido)thioether ligands have also been used to synthesize new iron complexes. [15]

Data Presentation: Properties of FeBr_2 Complexes

Table 1: Structural Data for Selected FeBr_2 Complexes

Complex	Coordination Geometry	Fe-Br Bond Length (Å)	Fe-Ligand Bond Length (Å)	Reference
[FeBr ₂ (dppe)]	Tetrahedral	2.422, 2.435	Fe-P: 2.55 (avg)	[8][16]
FeBr ₂ (TMEDA)	Tetrahedral	2.39 (avg)	Fe-N: 2.22 (avg)	[4]
[Fe(III)(Br) ₂ (Pc-L)]Br	Distorted Octahedral	2.422, 2.435	Fe-N: 2.102 - 2.188	[17]
[FeBr ₂ (κ ³ -H ₂ LDPM)]	Trigonal Bipyramidal	2.49 (avg)	Fe-N: 2.20, Fe-S: 2.38 (avg)	[15]

Table 2: Spectroscopic and Magnetic Data for Selected FeBr₂ Complexes

Complex	Technique	Key Data	Interpretation	Reference
Anhydrous FeBr ₂	Magnetic Susceptibility	$\chi = +13,600 \cdot 10^{-6}$ cm ³ /mol	Paramagnetic, High-Spin Fe(II)	[1]
Anhydrous FeBr ₂	Mössbauer Spectroscopy	-	Antiferromagnetic ordering below 14.2 K	[18]
FeBr ₂ (Thioacetamide) ₂	Mössbauer Spectroscopy	IS > 1.0 mm/s, QS > 3.0 mm/s	Tetrahedral, High-Spin Fe(II), distorted	[14]
[Fe(dppe) ₂ (H)(PH ₃)] [BARF ₄]	³¹ P NMR	δP = -91.4 ppm (pentet, for PH ₃)	Coordination of PH ₃ to Fe(II) center	[11]
--INVALID-LINK-- 2	UV-Vis Spectroscopy	MLCT band	Charge transfer from Fe(II) to bpy ligand	[19]

IS = Isomer Shift; QS = Quadrupole Splitting; MLCT = Metal-to-Ligand Charge Transfer

Experimental Protocols

Synthesis of Anhydrous FeBr₂

Anhydrous FeBr₂ can be prepared by reacting iron powder with a methanol solution of concentrated hydrobromic acid. This initially forms the methanol solvate [Fe(MeOH)₆]Br₂. Heating this complex in a vacuum removes the methanol, yielding pure, anhydrous FeBr₂.^[1] An alternative method involves the reaction of iron powder with liquid bromine in the presence of an ionic liquid like 1-n-butyl-3-methylimidazolium bromide.^[20]

Synthesis of [FeBr₂(dppe)] (II)

Materials: Anhydrous FeBr₂ (3.45 g, 16.0 mmol), 1,2-bis(diphenylphosphino)ethane (dppe) (6.43 g, 16.0 mmol), Tetrahydrofuran (THF) (40 mL). Procedure:

- A mixture of FeBr₂ and dppe is placed in a flask under an inert atmosphere.
- THF (40 mL) is added at room temperature.
- The mixture is heated to reflux and stirred overnight.
- After cooling, the mixture is filtered.
- The collected solid is washed with toluene and dried in vacuo. Result: A light green solid is obtained in excellent yield (9.28 g, 94%).^[8]

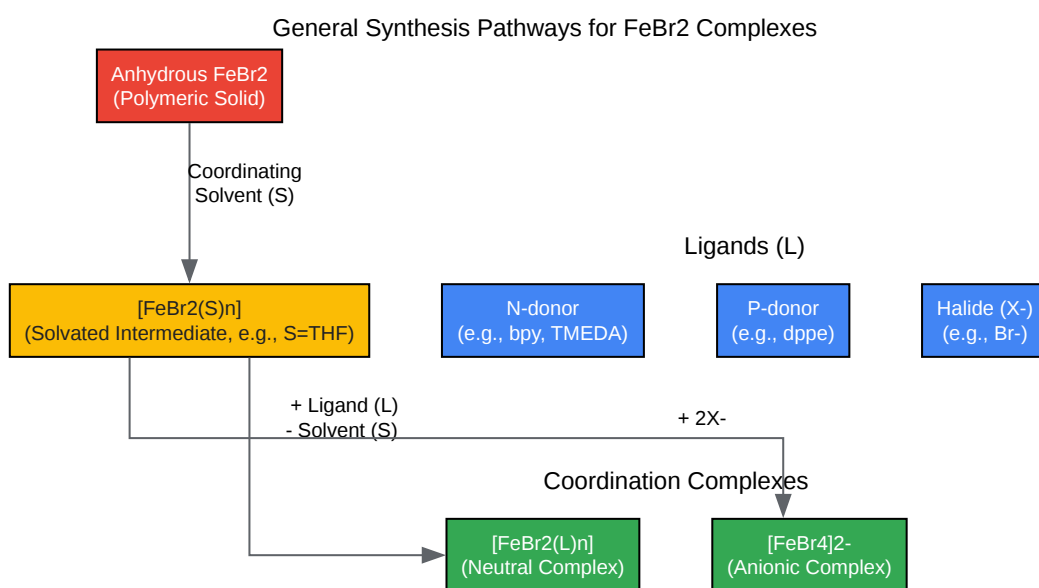
Synthesis of Fe(bpy)₃2

Materials: FeCl₂ (0.1 g), 2,2'-bipyridine (bpy) (0.4 g), Sodium tetrafluoroborate (NaBF₄) (0.2 g), water, ethanol. Procedure:

- FeCl₂ is dissolved in a minimum amount of water.
- Bpy is dissolved in a minimum amount of ethanol.
- The two solutions are mixed, resulting in a deep red solution.
- A solution of NaBF₄ (0.2 g) in water is added to the mixture.

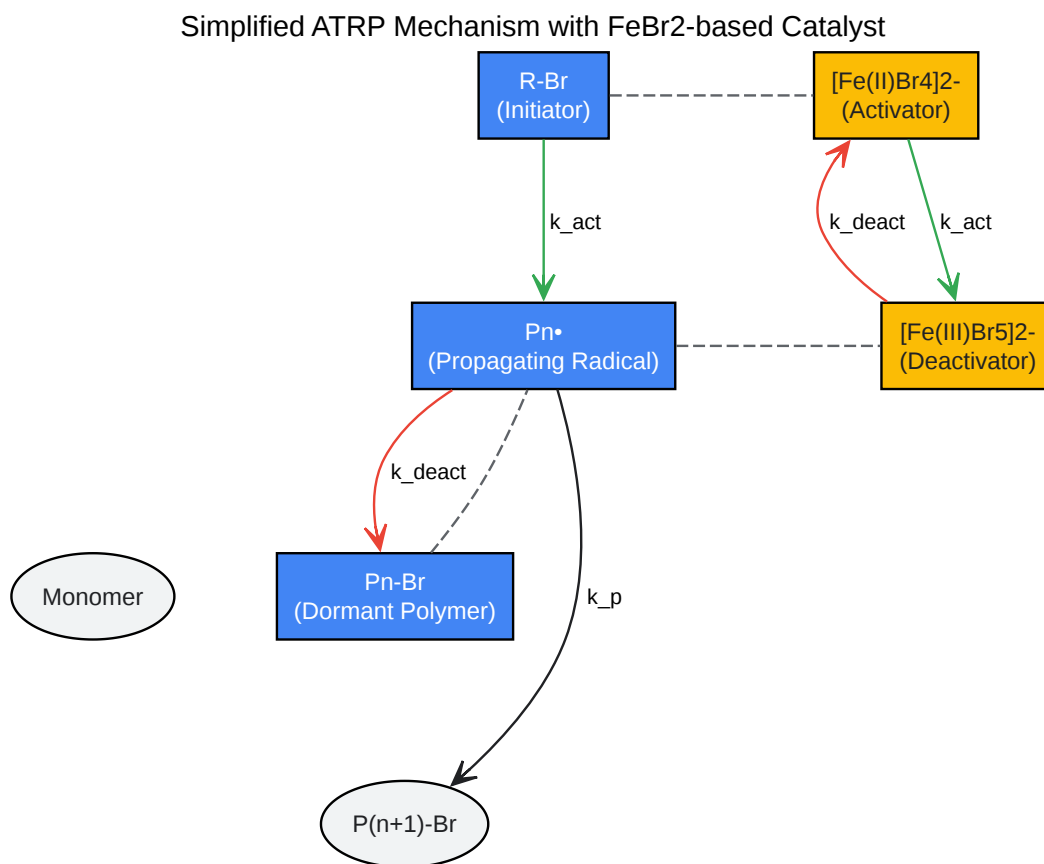
- The resulting deep red precipitate is collected by filtration.
- The solid is washed with cold water and then cold ethanol and dried.[19]

Visualizations: Pathways and Mechanisms



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Caption: General synthesis pathways for FeBr₂ complexes.



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Caption: Atom Transfer Radical Polymerization (ATRP) mechanism.

Caption: Ligand field effect on Fe(II) spin state.

Reactivity and Catalytic Applications

FeBr₂ and its coordination complexes are not just synthetic curiosities; they are potent catalysts and reactive intermediates.

- **Cross-Coupling Reactions:** FeBr₂(TMEDA) and related complexes are effective pre-catalysts for cross-coupling reactions, providing a more sustainable alternative to palladium- or nickel-

based systems.[4]

- Hydrogenation and Hydrosilylation: Iron pincer complexes derived from FeBr_2 are efficient catalysts for the hydrogenation of ketones, aldehydes, and other unsaturated substrates.[6]
- Polymerization: As detailed above, FeBr_2 in combination with halide salts catalyzes Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and low polydispersities.[12]
- Cycloisomerization: FeBr_2 has been shown to catalyze the cycloisomerization of alkynoic acids, forming lactone intermediates that can be trapped by nucleophiles to generate complex N-heterocycles.[21]

Conclusion

The coordination chemistry of **iron(II) bromide** is rich and multifaceted, offering access to a vast chemical space of complexes with diverse structures, electronic properties, and reactivities. The ease of synthesis and the low cost of iron make FeBr_2 -derived compounds highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. A thorough understanding of the fundamental coordination principles—how ligand choice dictates geometry, spin state, and reactivity—is paramount for the rational design of new iron-based systems for a wide range of applications, from drug development to sustainable chemical synthesis.

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References

- 1. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Paramagnetic Properties of Fe, Fe 2+, and Fe 3+ [chemed.chem.purdue.edu]
- 3. Spin state switching in iron coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Chemical and electrochemical generation of $[\text{Fe}(\text{bpy})_2(\text{S})_2]^{2+}$ (bpy=2,2'-bipyridine, S=H₂O or CH₃CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)₃²⁺ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterisation of halide, separated ion pair, and hydride cyclopentadienyl iron bis(diphenylphosphino)ethane derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00704F [pubs.rsc.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of a Terminal Iron(II)–PH₂ Complex and a Series of Iron(II)–PH₃ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 15. researchgate.net [researchgate.net]
- 16. FeBr₂(dppe) | C₂₆H₂₄Br₂FeP₂ | CID 129868951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. www1.lasalle.edu [www1.lasalle.edu]
- 20. Page loading... [wap.guidechem.com]
- 21. researchgate.net [researchgate.net]
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